methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate
Overview
Description
Methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by its unique stereochemistry and the presence of various functional groups, including a chlorophenyl group, a pyridinylmethylcarbamoyl group, and a methyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, pyridine-2-carboxylic acid, and various amines and esters. The key steps in the synthesis may include:
Aldol Condensation: Formation of the pyrrolidine ring through aldol condensation of 2-chlorobenzaldehyde with a suitable amine.
Carbamoylation: Introduction of the pyridinylmethylcarbamoyl group via carbamoylation reactions.
Esterification: Formation of the methyl ester through esterification of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4S,5R)-5-(2-bromophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate
- Methyl (2S,4S,5R)-5-(2-fluorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate
- Methyl (2S,4S,5R)-5-(2-methylphenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate
Uniqueness
The uniqueness of methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate lies in its specific stereochemistry and the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and effects due to these structural features.
Properties
IUPAC Name |
methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(pyridin-2-ylmethylcarbamoyl)pyrrolidine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-21(20(27)28-3)12-16(19(26)24-13-14-8-6-7-11-23-14)18(25(21)2)15-9-4-5-10-17(15)22/h4-11,16,18H,12-13H2,1-3H3,(H,24,26)/t16-,18-,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPQZGRELMCVEQ-MDKPJZGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=N3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=N3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.